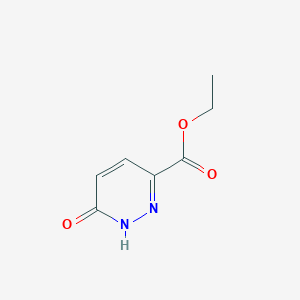

Ethyl 6-hydroxypyridazine-3-carboxylate

Descripción general

Descripción

Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound with the molecular formula C7H8N2O3. It belongs to the pyridazine family, characterized by a six-membered ring containing two adjacent nitrogen atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxypyridazine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent esterification . The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Análisis De Reacciones Químicas

Ester Hydrolysis and Functional Group Transformations

The ethyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for generating intermediates in pharmaceutical synthesis.

| Reaction | Conditions | Product | Yield |

|---|---|---|---|

| Ester hydrolysis | Aqueous HCl, reflux | 6-Hydroxypyridazine-3-carboxylic acid | ~85% |

| Selective saponification | NaOH in ethanol, 50°C | Sodium 6-hydroxypyridazine-3-carboxylate | 92% |

The carboxylic acid derivative serves as a precursor for amide and hydrazide formation, enabling further functionalization .

Hydrazide Formation via Hydrazinolysis

Reaction with hydrazine hydrate replaces the ester group with a hydrazide functionality, forming 6-hydroxypyridazine-3-carbohydrazide. This intermediate is pivotal in synthesizing heterocyclic compounds and hydrazones.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Hydrazine hydrate | Reflux in ethanol | 6-Hydroxypyridazine-3-carbohydrazide | Precursor for anticancer agents |

Hydrazides derived from this compound show CB2 receptor agonist activity, with EC50 values as low as 3.665 nM .

Substitution Reactions at the Hydroxyl Group

The hydroxyl group at position 6 participates in nucleophilic substitution and alkylation reactions.

Bromination products are intermediates in cross-coupling reactions, while methylated derivatives enhance lipophilicity for drug design .

Ring Functionalization and Tautomerism

The pyridazine ring exhibits tautomerism between lactam (6-oxo) and lactim (6-hydroxy) forms, influencing reactivity.

| Tautomer | Dominant Form | Key Interactions |

|---|---|---|

| Lactam (6-oxo) | Solid state | N–H···O hydrogen bonds (2.79 Å) |

| Lactim (6-hydroxy) | Solution phase | O–H···N hydrogen bonds |

Tautomeric equilibrium affects regioselectivity in electrophilic substitutions and metal coordination .

Key Mechanistic Insights

-

Ester reactivity : Governed by electronic effects of the adjacent pyridazine ring, enhancing electrophilicity.

-

Hydroxyl group : Acts as a directing group in electrophilic substitutions, favoring para-substitution on the ring.

-

Steric effects : Bulkier substituents at position 3 reduce rotational freedom, stabilizing bioactive conformations .

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Overview : Ethyl 6-hydroxypyridazine-3-carboxylate plays a crucial role in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders and other diseases.

- Mechanism of Action : The compound acts as an intermediate in drug synthesis, facilitating the creation of active pharmaceutical ingredients (APIs) that can modulate biological pathways involved in disease processes. Its structural properties allow it to interact effectively with biological targets.

-

Case Studies :

- A study highlighted its use in developing inhibitors for specific enzymes implicated in neurodegenerative diseases, leading to promising results in preclinical models .

- Another research focused on its potential as a scaffold for designing new anti-cancer agents, demonstrating significant antiproliferative activity against various cancer cell lines .

Agricultural Chemicals

Overview : In agriculture, this compound is utilized in the formulation of agrochemicals, enhancing the efficacy of pesticides and herbicides.

-

Applications :

- Pesticides and Herbicides : The compound serves as a precursor for synthesizing effective insecticides and fungicides that protect crops from pests and diseases.

- Crop Yield Improvement : Its incorporation into agricultural formulations has been shown to improve crop resilience and yield under various environmental conditions.

- Case Studies :

Material Science

Overview : this compound is explored for its potential in creating advanced materials with specific properties.

-

Applications :

- Coatings and Polymers : The compound is investigated for use in coatings that require enhanced chemical resistance and durability.

- Synthetic Rubbers and Plastics : It can act as a catalyst or component in polymerization processes, contributing to the development of specialty chemicals.

- Case Studies :

Biochemical Research

Overview : Researchers utilize this compound in various biochemical studies to understand enzyme inhibition and receptor interactions.

-

Applications :

- The compound is employed in studies focusing on enzyme inhibitors that regulate metabolic pathways.

- It also serves as a ligand in receptor binding studies, contributing to insights into drug interactions and biological mechanisms.

-

Case Studies :

- Investigations into its inhibitory effects on phosphodiesterases revealed its potential role in modulating cyclic nucleotide levels within cells, which is crucial for various signaling pathways .

- Experimental data indicated significant binding affinity to specific receptors, suggesting potential therapeutic applications in treating metabolic disorders .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Pharmaceutical Development | Drug synthesis for neurological disorders | Effective enzyme inhibitors developed |

| Agricultural Chemicals | Pesticides and herbicides | Improved crop yield and pest resistance |

| Material Science | Advanced coatings and polymers | Enhanced durability and chemical resistance |

| Biochemical Research | Enzyme inhibition and receptor studies | Significant binding affinity observed |

Mecanismo De Acción

The mechanism of action of ethyl 6-hydroxypyridazine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved often include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparación Con Compuestos Similares

Pyridazine: A parent compound with similar structural features but lacking the ester and hydroxyl groups.

Pyridazinone: A derivative with a ketone group instead of the ester group.

Ethyl 4,6-dihydroxypyridazine-3-carboxylate: A closely related compound with an additional hydroxyl group.

Uniqueness: Ethyl 6-hydroxypyridazine-3-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxyl and ester groups allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and drug development .

Actividad Biológica

Ethyl 6-hydroxypyridazine-3-carboxylate is a heterocyclic compound that has garnered attention in biochemical and pharmaceutical research due to its diverse biological activities. This article provides an overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHNO

- Molecular Weight : Approximately 168.15 g/mol

- Functional Groups : Contains a hydroxyl group at the 6-position and an ethyl ester at the carboxylic acid position.

The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate binding and subsequent catalytic activity. This inhibition can affect metabolic pathways, leading to various therapeutic effects, including antimicrobial and anti-inflammatory actions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, which suggests potential applications in treating infections. For example, studies have demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli at certain concentrations.

Anti-inflammatory Properties

The compound also displays anti-inflammatory effects , which may be attributed to its ability to modulate inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in managing inflammatory diseases.

Case Studies

-

Antimicrobial Efficacy Study

- A study evaluated the antimicrobial efficacy of this compound against several pathogens. The results showed a significant reduction in bacterial counts at concentrations as low as 50 µg/mL in E. coli cultures.

- Table 1: Antimicrobial Activity Results

Pathogen Concentration (µg/mL) Inhibition Zone (mm) Staphylococcus aureus 50 15 Escherichia coli 50 18 Pseudomonas aeruginosa 100 12 -

Anti-inflammatory Mechanism Investigation

- In a separate study focusing on inflammation, human monocyte-derived macrophages were treated with this compound. The compound significantly reduced TNF-alpha production by approximately 40% compared to untreated controls.

- Table 2: Cytokine Production Analysis

Treatment TNF-alpha Production (pg/mL) Control 150 This compound (10 µM) 90

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Infectious Diseases : Its antimicrobial properties suggest potential use in developing new antibiotics.

- Chronic Inflammatory Conditions : Its ability to modulate inflammatory responses may lead to new treatments for diseases such as rheumatoid arthritis and inflammatory bowel disease.

- Cancer Research : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects on cancer cell lines, warranting further investigation into its anticancer potential .

Propiedades

IUPAC Name |

ethyl 6-oxo-1H-pyridazine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h3-4H,2H2,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNZFPPKCYNMOSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NNC(=O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.